molecular formula C15H16N4O B2902260 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-72-2

1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2902260
CAS RN: 887458-72-2
M. Wt: 268.32
InChI Key: MISXQCNGROLMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in various studies. For instance, one method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another study reported the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as a result of a series of transformations .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in medicine. One of the most promising areas of research is in the development of this compound inhibitors for the treatment of type 2 diabetes. This compound inhibitors have been shown to improve glucose control by increasing insulin secretion and decreasing glucagon secretion. This compound inhibitors have also been investigated for their potential use in the treatment of other diseases, such as cancer, Alzheimer's disease, and inflammatory disorders.

Mechanism of Action

Target of Action:

The primary target of this compound is Tyrosine-protein kinase SYK . SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .

Mode of Action:

The compound interacts with SYK, leading to its activation. Once activated, SYK phosphorylates several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. These phosphorylation events promote cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Biochemical Pathways:

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Binding of extracellular growth factors to tyrosine receptor kinases activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The compound binds to PI(3,4,5)P3 through its pleckstrin homology (PH) domain, promoting SYK activation and downstream signaling .

Result of Action:

The compound’s action leads to increased cell survival, proliferation, and protein synthesis. It may also impact immune responses due to its interaction with BCR signaling .

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is a small molecule that is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments. However, this compound is also a potent enzyme inhibitor, which can make it difficult to interpret the results of experiments involving this compound inhibitors. Additionally, this compound inhibitors can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one. One area of interest is in the development of more selective this compound inhibitors, which could reduce the risk of off-target effects. Another area of interest is in the investigation of the effects of this compound inhibitors on other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanisms by which this compound inhibitors exert their effects, which could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one involves a series of chemical reactions that result in the formation of the final compound. The most common method for synthesizing this compound involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with guanidine carbonate. The resulting compound is then oxidized to form this compound. Other methods for synthesizing this compound have also been reported in the literature, including the use of different starting materials and reaction conditions.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXQCNGROLMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.